Dextrose monohydrate

Pharmacopoeia specification Water content Regulatory identity

Replacing lactose monohydrate in oral solid dosage forms poses granulation endpoint and stability risks. Dextrose monohydrate (CAS 77938-63-7) offers a compendial solution: • Granulation water ≤21% ensures tensile strength and stable dissolution profiles • 6.5× greater endothermic heat of solution (25.2 cal/g) vs. sucrose delivers cooling mouthfeel in fondants and icings • 1.9× more effective freezing point depression per gram vs. sucrose for smoother frozen dessert texture • Pyrogen-free grades (LAL-tested) meet USP, EP, JP, and ChP for ORS and parenteral applications.

Molecular Formula C6H14O7
Molecular Weight 198.17 g/mol
CAS No. 77938-63-7
Cat. No. B1260810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextrose monohydrate
CAS77938-63-7
SynonymsAnhydrous Dextrose
D Glucose
D-Glucose
Dextrose
Dextrose, Anhydrous
Glucose
Glucose Monohydrate
Glucose, (alpha-D)-Isomer
Glucose, (beta-D)-Isomer
Glucose, (DL)-Isomer
Glucose, (L)-Isomer
L Glucose
L-Glucose
Monohydrate, Glucose
Molecular FormulaC6H14O7
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O.O
InChIInChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1
InChIKeySPFMQWBKVUQXJV-BTVCFUMJSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 2.5 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextrose Monohydrate: Regulatory Identity and Properties


Dextrose monohydrate (D-glucose monohydrate, CAS 77938-63-7) is a crystalline monosaccharide containing one molecule of water of crystallization per molecule of D-glucose (C₆H₁₂O₆·H₂O, MW 198.17) [1]. It is derived from the enzymatic or acid hydrolysis of starch, typically corn starch, and is defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) as containing not less than 97.5% and not more than 102.0% dextrose calculated on the anhydrous basis, with a water content specification of 7.5%–9.5% [1] . The compound is distinguished from its anhydrous counterpart (CAS 50-99-7) by its bound water of crystallization, which fundamentally alters its handling, stability, and application profile .

Dextrose Monohydrate: Substitution Limitations


Although dextrose monohydrate, anhydrous dextrose, sucrose, and maltodextrin are all carbohydrate sources derived from starch hydrolysis, they differ in water content, sweetness intensity, osmotic pressure, reducing sugar reactivity, and thermal behavior—each of which carries direct consequences for formulation stability, manufacturing process parameters, and finished product performance [1]. Substituting dextrose monohydrate with anhydrous dextrose without reformulation can alter dissolution rates, granulation water requirements, and shelf-life stability due to differences in hygroscopicity and water activity [2]. Replacing it with sucrose introduces a disaccharide with approximately twice the molecular weight, lower osmotic pressure per unit mass, and roughly 1.3–1.5× the sweetness intensity, which affects both preservative action and sensory profile [3]. The quantitative evidence below establishes where the monohydrate form offers measurable, specification-driven advantages that general carbohydrate class membership alone cannot guarantee.

Dextrose Monohydrate: Quantitative Differentiation Evidence


Water of Crystallization Defines USP Identity

Dextrose monohydrate is pharmacopoeially defined by a water content of 7.5%–9.5% (loss on drying at 105°C for 16 hours), whereas anhydrous dextrose must lose not more than 0.5% (USP) or 1.0% (USP 2025) under identical conditions [1]. This approximately 9 percentage point difference in bound water is not a purity defect but a deliberate crystallographic feature: the water molecule occupies a specific lattice position in the monohydrate crystal [2]. Below 50% relative humidity, monohydrate crystals can lose this water and convert to the anhydrous form; conversely, anhydrous dextrose absorbs moisture above approximately 65% RH [3].

Pharmacopoeia specification Water content Regulatory identity

Sweetness Intensity and Synergy with Sucrose

On an arbitrary sweetness scale where sucrose is set at 100, dextrose monohydrate is consistently rated at 65–75 by multiple independent sources [1]. Roquette's product specification confirms 'approximately 0.75 times greater than that of sucrose' . Critically, when blended with sucrose at up to 40% replacement level in high-concentration, low-acidity formulations, a synergistic effect can elevate the perceived relative sweetness of dextrose to approximately 90 [1]. This non-linear blending behavior provides a formulation lever unavailable when substituting sucrose 1:1.

Sweetness Sensory science Formulation

Endothermic Heat of Solution and Cooling Mouthfeel

The heat required to dissolve dextrose monohydrate crystals is 25.2 cal/g, compared to only 3.85 cal/g for sucrose [1]. This approximately 6.5-fold greater endothermic energy demand arises from the energy required to break the crystalline lattice including the bound water molecule. When crystalline dextrose dissolves in the mouth, this endothermic process absorbs heat from the surrounding saliva, producing a distinct, measurable cooling sensation.

Heat of solution Cooling effect Confectionery sensory

Colligative Property Advantage Over Sucrose

At equal concentration by mass, a dextrose solution contains approximately 1.9× as many dissolved molecules as a sucrose solution (molecular weights of 180 vs. 342, respectively) [1]. This directly translates into greater osmotic pressure and greater freezing point depression per gram. Dextrose monohydrate solutions consequently provide superior preservation action in high-osmotic-pressure applications and produce smoother, creamier textures in frozen desserts due to enhanced ice crystal control [2].

Osmotic pressure Freezing point depression Colligative properties

Non-Animal-Sourced Diluent for Wet Granulation

In a comprehensive 2018 study by Mitra et al., dextrose monohydrate was evaluated as a diluent in high shear wet granulation tablet formulations. At granulation water levels ≤21%, the resulting granules produced tablets with acceptable tensile strength (TS) and dissolution profiles that remained stable on storage [1]. At ≥21% water, denser and larger granules paradoxically produced tablets with higher TS—contrary to normal granulation behavior. Post-granulation drying at 60°C caused a 9% water loss and conversion to the anhydrate form [1]. The weakest tablets showed the greatest TS increase after storage at both 25°C/60% RH and 40°C/75% RH [1]. Unlike lactose monohydrate (a bovine-derived excipient common in tablet formulations), dextrose monohydrate is plant-sourced, addressing supply chain, ethical, and regulatory concerns [2].

Pharmaceutical excipient Wet granulation Tablet tensile strength

Reducing Sugar Reactivity and Amine Incompatibilities

As a reducing monosaccharide, dextrose monohydrate contains a free aldehyde group in equilibrium that actively participates in Maillard browning reactions with amine-containing compounds. Duvall et al. (1965) demonstrated that dextrose produced less browning than spray-dried lactose in formulations without amines, but more browning when amines were present [1]. More recently, DSC kinetic studies confirmed a specific incompatibility between sertraline (an amine-containing SSRI) and dextrose, with the highest activation energy among tested drug–excipient pairs assigned to the sertraline–dextrose combination [2]. This stands in contrast to non-reducing sugars such as sucrose and sugar alcohols (mannitol, sorbitol), which do not participate in Maillard pathways under standard storage conditions.

Maillard reaction Drug-excipient compatibility Reducing sugar

Dextrose Monohydrate: Evidence-Backed Applications


Non-Animal-Sourced Diluent for High Shear Wet Granulation

When reformulating oral solid dosage forms to eliminate animal-derived excipients (e.g., lactose monohydrate), dextrose monohydrate provides a validated plant-based alternative. The evidence from Mitra et al. (2018) establishes that granulation water must not exceed 21% to achieve acceptable tensile strength and stable dissolution profiles [1]. Formulators can leverage the observation that denser granules at ≥21% water paradoxically increase tablet TS—a behavior that diverges from standard granulation models and may be exploited for hard-to-compress APIs [1].

Reduced-Sugar Confectionery and Sucrose Replacement

Dextrose monohydrate's 65–75% relative sweetness versus sucrose enables partial sugar replacement strategies for calorie reduction (3.42 kcal/g vs. 3.87 kcal/g for anhydrous dextrose and ~4 kcal/g for sucrose) [1] [2]. At up to 40% replacement in low-acidity, high-concentration sweetener systems, synergistic blending can elevate perceived sweetness to ~90% of sucrose, closer to full-sugar sensory profiles [2]. The 6.5× greater endothermic heat of solution (25.2 vs. 3.85 cal/g) delivers a cooling mouthfeel in fondants, peppermint creams, and icings that sucrose cannot provide [2].

Oral Rehydration Salts and Parenteral Glucose Source

The WHO-recommended formulation for oral rehydration salts specifies dextrose at 13.5 g/L (75 mmol/L) as the glucose source for sodium–glucose co-transport [1]. Dextrose monohydrate pyrogen-free grades (e.g., Roquette LYCADEX® PF) meet USP, EP, JP, and ChP requirements with dedicated manufacturing lines, in-process LAL endotoxin testing, and compliance with cGMP (ICH Q7), making them suitable for injectable, infusion, and dialysis solutions where anhydrous dextrose may be preferred for parenteral applications but monohydrate remains the standard for ORS [2].

Freezing Point Depression in Frozen Desserts

By virtue of its monosaccharide molecular weight (180 Da vs. 342 Da for sucrose), dextrose monohydrate depresses the freezing point approximately 1.9× more effectively per gram than sucrose [1]. This produces a smoother, creamier texture with softer scoopability in ice creams and frozen novelties. Procurement specifications for frozen dessert manufacturers should account for this colligative advantage when selecting between dextrose forms and alternative bulk sweeteners such as maltodextrin, which offers minimal freezing point depression due to its polymeric nature [1] [2].

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